N-[2-(4-cyanophenoxy)ethyl]acetamide
Description
Overview and Significance in Contemporary Chemical Research
This compound stands as a notable example of contemporary organic synthesis achievements, representing the successful integration of multiple functional groups within a single molecular framework. The compound's molecular formula of C11H12N2O2 and molecular weight of 204.22 grams per mole position it within the realm of medium-sized organic molecules that serve crucial roles in pharmaceutical and materials applications. Contemporary chemical research has increasingly focused on compounds containing both phenol ether and acetamide functionalities due to their enhanced solubility profiles and biological activity potential.
The significance of this compound in modern chemical research extends beyond its individual properties to encompass its role as a building block for more complex molecular architectures. Aromatic nitriles, such as those present in the cyanophenoxy component, constitute ubiquitous structural elements in pharmaceuticals, agrochemicals, and specialty chemicals. Research has demonstrated that such compounds can serve as versatile precursors in biocatalytic synthesis protocols, offering sustainable alternatives to traditional synthetic approaches. The acetamide functionality contributes additional value through its ability to participate in hydrogen bonding interactions and its compatibility with biological systems.
Current research trajectories emphasize the development of compounds that combine multiple pharmacophores within single molecular entities, and this compound exemplifies this approach. The compound's structure allows for potential interactions with multiple biological targets while maintaining acceptable physicochemical properties. Studies in related cyanophenoxy acetamide derivatives have revealed their utility in drug discovery programs, particularly in the development of receptor agonists and enzyme inhibitors. The growing availability of this compound through commercial suppliers with high purity specifications (95% or greater) has facilitated expanded research applications.
Historical Context and Discovery
The historical development of this compound reflects broader trends in organic synthesis and pharmaceutical chemistry during the early 21st century. Chemical databases indicate that this compound was first documented in 2009, with its initial creation recorded on May 29, 2009, according to PubChem records. This timeline coincides with intensified research efforts in developing novel pharmaceutical intermediates and exploring structure-activity relationships in bioactive compounds.
The discovery and development of this compound occurred within the context of expanding research into phenol ether chemistry and acetamide derivatives. Acetamide itself has a long history in organic chemistry, first synthesized in the 19th century and subsequently recognized for its utility as an organic solvent, plasticizer, and stabilizer. The systematic exploration of substituted acetamides gained momentum during the latter half of the 20th century as researchers sought to develop compounds with enhanced selectivity and reduced toxicity profiles.
The incorporation of cyanophenoxy groups into acetamide frameworks represents a more recent development, driven by the recognition that aromatic nitriles could provide enhanced binding affinity and selectivity in biological systems. Historical patent literature suggests that compounds containing similar structural motifs emerged from pharmaceutical research programs focused on developing novel therapeutic agents. The specific combination of a 4-cyanophenoxy group with an ethyl-linked acetamide represents an optimization of earlier structural templates.
The compound's registration in major chemical databases with the CAS number 1170842-08-6 and MDL number MFCD13704550 established its identity within the global chemical information infrastructure. This formal recognition facilitated subsequent research and commercial development, leading to its current availability through specialized chemical suppliers for research applications.
Classification within Organic Chemical Families
This compound belongs to multiple overlapping categories within organic chemistry, reflecting its complex structural composition. Primarily, the compound can be classified as a substituted acetamide, placing it within the broader family of carboxamides derived from acetic acid. Acetamides represent a fundamental class of organic compounds characterized by the presence of the CH3CONH- functional group, and this particular derivative extends this basic structure through substitution at the nitrogen center.
The phenol ether component of the molecule establishes its membership in the aromatic ether family. Phenol ethers are organic compounds derived from phenol where the hydroxyl group is substituted with an alkoxy group, and in this case, the ether linkage connects to the acetamide-containing side chain. The classification as a phenol ether is significant because these compounds exhibit distinctive chemical properties, including reduced hydrophilicity compared to their phenol precursors while retaining the ability to participate in hydrogen bonding through the ethereal oxygen.
| Chemical Classification | Structural Feature | Functional Significance |
|---|---|---|
| Substituted Acetamide | CH3CONH-R | Hydrogen bonding capability, biological compatibility |
| Phenol Ether | Ar-O-R | Enhanced lipophilicity, reduced toxicity compared to phenols |
| Aromatic Nitrile | Ar-CN | Potential for biological activity, synthetic versatility |
| Ethyl-Linked Derivative | -CH2CH2- | Conformational flexibility, spacer function |
The aromatic nitrile functionality further categorizes this compound within the cyano-substituted aromatic systems. Aromatic nitriles constitute important building blocks in pharmaceutical and agrochemical synthesis, with the cyano group serving both as a pharmacophore and as a synthetic handle for further transformations. The para-substitution pattern of the cyano group on the phenyl ring influences both the electronic properties of the aromatic system and the compound's overall reactivity profile.
From a synthetic chemistry perspective, this compound can also be viewed as a member of the biaryl ether-containing molecules, where the aromatic ring is connected to an aliphatic chain through an ether linkage. Such structural arrangements are commonly encountered in pharmaceutical chemistry, where they provide optimal spacing between pharmacophoric elements while maintaining favorable physicochemical properties.
Comparative Context: Related Cyanophenoxy Acetamide Derivatives
The structural landscape surrounding this compound includes numerous related derivatives that provide valuable comparative context for understanding its properties and potential applications. The PubChem database contains several closely related compounds that share either the cyanophenoxy or acetamide structural elements, offering insights into structure-activity relationships within this chemical family.
2-(3-cyanophenoxy)-N-(2-ethylphenyl)acetamide represents a positional isomer where the cyano group occupies the meta position rather than the para position, while the acetamide nitrogen carries a 2-ethylphenyl substituent instead of a simple ethyl group. This compound, with molecular formula C17H16N2O2 and molecular weight 280.32 grams per mole, demonstrates how structural modifications can significantly alter molecular size and potentially biological activity while maintaining the core cyanophenoxy acetamide framework.
Another significant derivative, 2-(4-cyanophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, incorporates a thiazole ring system in place of the simple ethyl chain. This modification, resulting in molecular formula C13H11N3O2S and molecular weight 273.31 grams per mole, illustrates the potential for incorporating heterocyclic elements to enhance biological activity or alter pharmacokinetic properties. The thiazole substitution represents a common strategy in medicinal chemistry for introducing additional hydrogen bonding capabilities and metabolic stability.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C11H12N2O2 | 204.22 | Reference compound |
| 2-(3-cyanophenoxy)-N-(2-ethylphenyl)acetamide | C17H16N2O2 | 280.32 | Meta-cyano, aromatic N-substituent |
| 2-(4-cyanophenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide | C13H11N3O2S | 273.31 | Thiazole N-substituent |
| 2-(3-Chloro-4-cyanophenoxy)acetamide | C9H7ClN2O2 | 210.62 | Additional chloro substituent, unsubstituted amide |
The chloro-substituted derivative 2-(3-Chloro-4-cyanophenoxy)acetamide provides an example of halogen incorporation into the aromatic system. With molecular formula C9H7ClN2O2 and molecular weight 210.62 grams per mole, this compound demonstrates how halogen substitution can be used to modulate electronic properties and potentially enhance biological activity. The presence of both chloro and cyano substituents on the aromatic ring creates a highly electronegative environment that may influence binding interactions with biological targets.
Patent literature reveals additional derivatives incorporating complex heterocyclic systems, such as 2-(4-cyanophenoxy)-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide. These more elaborate structures, with molecular formulas extending to C18H13N5O2 and molecular weights of 331.3 grams per mole, represent advanced pharmaceutical intermediates designed for specific biological targets. The progression from simple ethyl substitution to complex heterocyclic systems illustrates the evolutionary development of this chemical class in drug discovery applications.
Comparative analysis of these related compounds reveals several important trends in structure-property relationships. Increased molecular complexity generally correlates with enhanced specificity for biological targets but may also impact favorable pharmaceutical properties such as solubility and metabolic stability. The consistent retention of the cyanophenoxy acetamide core across these derivatives suggests its importance as a privileged structure in medicinal chemistry applications.
Properties
IUPAC Name |
N-[2-(4-cyanophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-9(14)13-6-7-15-11-4-2-10(8-12)3-5-11/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKCGISTBBQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 4-Cyanophenol Derivatives
One common approach to synthesize N-[2-(4-cyanophenoxy)ethyl]acetamide involves the nucleophilic substitution of 4-cyanophenol with a suitable ethyl halide or ester derivative, followed by amidation.
Step 1: Preparation of ethyl 2-(4-cyanophenoxy)acetate
- 4-Cyanophenol is reacted with ethyl bromoacetate in the presence of potassium carbonate in acetone at room temperature for approximately 12 hours.
- The reaction proceeds via an SN2 mechanism where the phenolate ion attacks the ethyl bromoacetate, yielding ethyl 2-(4-cyanophenoxy)acetate with a reported yield of about 78%.
- Workup involves filtration, evaporation, extraction with ethyl acetate, washing, drying, and crystallization to isolate the product.
Step 2: Conversion to this compound
- The ester intermediate can be hydrolyzed to the corresponding acid, converted to an acid chloride using thionyl chloride, and subsequently reacted with ethylenediamine or a protected amine to form the acetamide linkage.
- This amidation is typically conducted in an inert solvent such as dichloromethane with triethylamine as a base at room temperature, yielding the target compound with yields around 70-75%.
Direct Amidation via Nucleophilic Substitution of Halogenated Precursors
An alternative method involves direct nucleophilic substitution of a halogenated ethyl acetamide derivative by 4-cyanophenol or its sodium salt.
- The halide (e.g., 2-chloroethylacetamide) is treated with 4-cyanophenol in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide or tetrahydrofuran.
- The reaction temperature ranges from ambient to 55 °C, typically proceeding over several hours to ensure complete substitution.
- Potassium iodide may be added as a catalyst to accelerate the reaction.
Use of Carbamate or Activated Ester Intermediates
- The amine intermediate (e.g., 2-(4-cyanophenoxy)ethylamine) can be reacted with activated esters such as N-hydroxysuccinimide esters or carbamates prepared from acetic acid derivatives.
- Coupling agents like dicyclohexylcarbodiimide (DCC) facilitate the formation of the amide bond under mild conditions (0 °C to room temperature) in solvents such as dimethylformamide or tetrahydrofuran.
- Catalytic amounts of 4-dimethylaminopyridine (DMAP) may be used to increase reaction efficiency.
Reaction Conditions and Yields
Analytical and Research Findings
- Purity and Characterization: The synthesized this compound is typically characterized by NMR (¹H and ¹³C), IR spectroscopy, and melting point analysis to confirm structure and purity.
- NMR Data: Characteristic signals include aromatic protons of the cyanophenyl group around 7.6 and 7.0 ppm, methylene protons adjacent to oxygen and nitrogen between 3.5 and 4.5 ppm, and the methyl group of the acetamide near 2.0 ppm.
- Yield Optimization: Reaction yields vary depending on solvent choice, temperature control, and reagent purity. Use of polar aprotic solvents and bases like potassium carbonate or triethylamine optimizes nucleophilic substitution efficiency.
- Scalability: The described methods are scalable for laboratory synthesis and potentially for industrial production, with reaction times and conditions adjustable to optimize throughput and minimize by-products.
Summary of Key Preparation Strategies
| Methodology | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution of 4-cyanophenol with ethyl bromoacetate followed by amidation | Straightforward, good yields, well-documented | Requires multiple steps, including acid chloride formation |
| Direct nucleophilic substitution on halogenated acetamide | Fewer steps, direct formation of target compound | May require longer reaction times, careful control of conditions |
| Carbamate/activated ester coupling | Mild conditions, high selectivity | Requires preparation of activated intermediates, cost of coupling agents |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyanophenoxy)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
N-[2-(4-cyanophenoxy)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(4-cyanophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural differences and pharmacological properties of N-[2-(4-cyanophenoxy)ethyl]acetamide and its analogs:
Key Observations:
- Linker Flexibility: The ethyl chain in this compound may improve conformational flexibility compared to rigid cyclohexyl (ISRIB-A13) or direct phenyl attachments (2-chloro analog) .
- Pharmacological Profiles: UCM765 and related analogs demonstrate receptor-targeted activities (e.g., melatonin MT2 agonism), whereas the 4-cyanophenoxy group’s role in receptor binding remains speculative without direct data .
Biological Activity
N-[2-(4-cyanophenoxy)ethyl]acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a cyanophenoxy group and an acetamide moiety, which contribute to its distinct chemical behavior. The presence of the cyanophenoxy substituent is particularly noteworthy for its electron-withdrawing properties, which may enhance the compound's reactivity and interaction with biological targets .
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, although the exact molecular targets remain under investigation .
Antimicrobial Properties
This compound has been explored for its antimicrobial activities. Research indicates that compounds with similar structural features exhibit effectiveness against various bacterial pathogens. For instance, modifications in related compounds have shown activity against Clostridioides difficile and multidrug-resistant strains of Enterococcus faecium, suggesting that this compound could also possess similar capabilities .
Anticancer Potential
Studies have suggested that this compound may have anticancer properties. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways through which this compound exerts these effects are still being elucidated .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Cyanophenoxy substituent | Antimicrobial, anticancer | Unique electron-withdrawing properties |
| N-[2-(4-cyanophenoxy)ethyl]formamide | Cyanophenoxy substituent | Antimicrobial | Structural variation affects activity |
| N-[2-(4-cyanophenoxy)ethyl]propionamide | Cyanophenoxy substituent | Anticancer | Different acyl chain length |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on the modification of antimicrobial agents highlighted the potential of compounds similar to this compound in targeting gastrointestinal pathogens. These findings underscore the importance of structural modifications in enhancing biological activity .
- Cancer Cell Studies : Research involving related compounds demonstrated their ability to induce apoptosis in cancer cells. These studies provide a foundation for further exploration into this compound's role in cancer therapy .
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds is crucial for evaluating this compound's therapeutic potential. Preliminary data suggest that modifications can significantly impact these pharmacokinetic parameters .
Q & A
Advanced Research Question
Scaffold Modifications :
- Replace the cyanophenoxy group with bioisosteres (e.g., pyridyl) to enhance solubility.
- Vary the ethyl linker length to alter conformational flexibility .
Functional Group Additions :
- Introduce sulfonamide or urea moieties to the acetamide nitrogen for improved target engagement .
High-Throughput Screening :
- Test derivatives in phenotypic assays (e.g., cancer cell viability) and correlate results with computed descriptors (e.g., LogP, topological polar surface area) .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Basic Research Question
- ADME Prediction : Use SwissADME or ADMETLab to estimate absorption (Caco-2 permeability), metabolism (CYP450 inhibition), and toxicity (hERG binding) .
- Metabolite Identification : Employ GLORYx or Meteor Nexus to predict phase I/II metabolites (e.g., cytochrome-mediated oxidation of the ethyl linker) .
How should researchers address batch-to-batch variability in synthesis to ensure reproducibility?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
